N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and acetylphenyl groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[2,1-b][1,3]thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the acetylphenyl moiety.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, leading to its observed effects .
Comparison with Similar Compounds
- N-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide
- N-(4-acetylphenyl)-1,3-thiazol-2-ylacetamide
Comparison:
- N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to the presence of both acetylphenyl and fluorophenyl groups, which contribute to its unique chemical properties and potential biological activities. The imidazo[2,1-b][1,3]thiazole ring system further enhances its stability and reactivity compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C21H16FN3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-12-19(20(27)23-17-9-5-14(6-10-17)13(2)26)28-21-24-18(11-25(12)21)15-3-7-16(22)8-4-15/h3-11H,1-2H3,(H,23,27) |
InChI Key |
LGIYKTAPPLTFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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